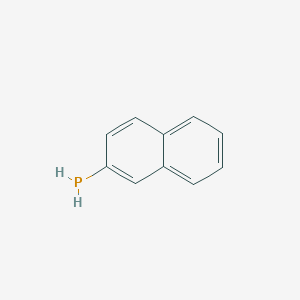
2-Naphthylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylphosphine is an organophosphorus compound characterized by the presence of a naphthyl group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. It is a white solid that exhibits good air-stability, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Naphthylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From Metallated Phosphines: Metallated phosphines can be used as intermediates to produce this compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as silanes (e.g., polymethylhydrosilane, phenylsilane) are used.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields the original phosphine.
Substitution: Results in substituted phosphines with different functional groups.
Applications De Recherche Scientifique
2-Naphthylphosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Naphthylphosphine involves its ability to form stable complexes with metals, which can then participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
1-Naphthylphosphine: Similar in structure but differs in the position of the naphthyl group.
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of naphthyl groups.
Tri(1-naphthyl)phosphine: Contains three naphthyl groups and is used in similar applications but has different steric and electronic properties.
Uniqueness: 2-Naphthylphosphine is unique due to its balance of stability and reactivity. Its air-stability makes it easier to handle compared to other phosphines, and its ability to form stable metal complexes enhances its utility in catalysis and other applications .
Propriétés
Numéro CAS |
746545-23-3 |
|---|---|
Formule moléculaire |
C10H9P |
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
naphthalen-2-ylphosphane |
InChI |
InChI=1S/C10H9P/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |
Clé InChI |
PJDLZCFUBVEWHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


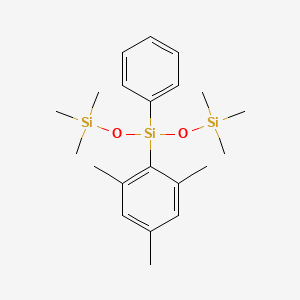
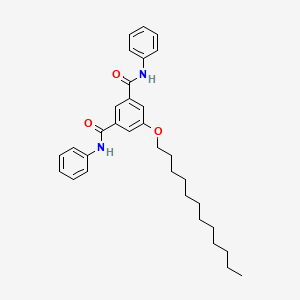
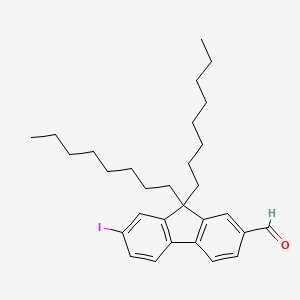
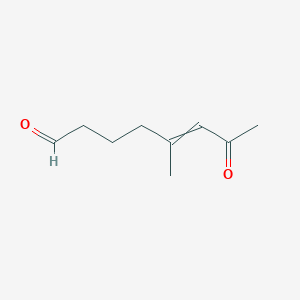
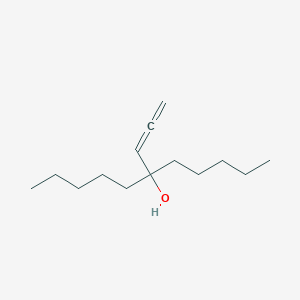
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
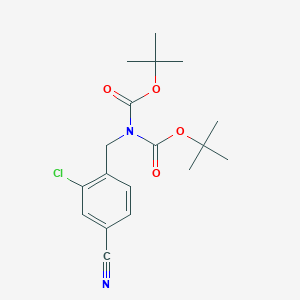

![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
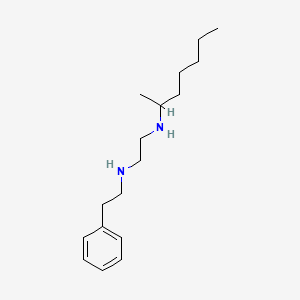
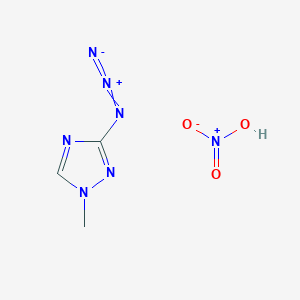
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
